Maraviroc

CCR5 Pharmacology Drug-Receptor Binding Kinetics Allosteric Modulation

Select Maraviroc—the only FDA-approved CCR5 antagonist—for definitive target engagement. With >3,000-fold selectivity over CCR1-8/CXCR1-2 and confirmed antiviral potency (IC₅₀ 0.1–1.1 nM in PBMCs), it is the validated reference standard for HIV tropism profiling, GPCR allosteric modulation, and P-gp efflux transporter studies. Unlike Vicriviroc (divergent binding kinetics) or Aplaviroc (hepatotoxic), Maraviroc’s unique resistance profile—minimal cross-resistance to other CCR5 ligands—ensures compound-specific, reproducible results. ≥98% purity; shipped globally.

Molecular Formula C29H41F2N5O
Molecular Weight 513.7 g/mol
CAS No. 376348-65-1
Cat. No. B1676071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaraviroc
CAS376348-65-1
Synonyms4,4-difluoro-N-((1S)-3-(exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo(3.2.1)oct-8-yl)-1-phenylpropyl)cyclohexanecarboxamide
maraviroc
Selzentry
UK 427,857
UK 427857
UK-427,857
UK-427857
UK427,857
UK427857
Molecular FormulaC29H41F2N5O
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
InChIInChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1
InChIKeyGSNHKUDZZFZSJB-HLMSNRGBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.06e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Maraviroc (UK-427857, CAS 376348-65-1): CCR5 Antagonist with Definitive Clinical Validation for HIV-1 Entry Inhibition


Maraviroc is a small-molecule, selective antagonist of the CC chemokine receptor 5 (CCR5), a coreceptor essential for the cellular entry of CCR5-tropic (R5) HIV-1 [1]. It functions as a negative allosteric modulator, binding within a hydrophobic transmembrane cavity of CCR5 and inducing a conformational change that prevents recognition by the viral gp120 envelope glycoprotein [1]. This distinct mechanism of action, targeting a host cell receptor rather than a viral enzyme, defines its place within the antiretroviral armamentarium. As the first-in-class CCR5 antagonist to achieve regulatory approval from the FDA (in 2007) and the only such agent currently licensed for clinical use in HIV-1 therapy, Maraviroc provides a validated and commercially available option for research and treatment where target engagement and selectivity for CCR5 are required [2].

Why Maraviroc Cannot Be Simply Substituted by Other CCR5 Antagonists or Entry Inhibitors


Despite sharing a common therapeutic target, CCR5 antagonists and other HIV entry inhibitors exhibit substantial, quantifiable differences in their molecular pharmacology, resistance profiles, and clinical development outcomes. Substituting Maraviroc with a close analog like Vicriviroc or a dual antagonist like Cenicriviroc without empirical justification is scientifically unsound. Data demonstrate that Vicriviroc has a distinct binding kinetic signature with a longer receptor residence time [1], while Aplaviroc's development was terminated due to severe hepatotoxicity, a liability not observed with Maraviroc [2]. Furthermore, Maraviroc-resistant viral strains exhibit minimal cross-resistance to other CCR5 antagonists, indicating that escape from Maraviroc does not predict escape from other agents in this class [3]. These divergent properties preclude generic substitution and necessitate compound-specific selection based on the required experimental or clinical context.

Quantitative Differential Evidence: Maraviroc vs. CCR5 Antagonist Comparators


Receptor Binding Kinetics: Shorter Residence Time Compared to Vicriviroc

In a direct comparative kinetic study using radioligand binding assays on human CCR5 membranes, Maraviroc (MVC) exhibited a significantly shorter receptor residence time than Vicriviroc (VVC). Maraviroc dissociated from CCR5 with a half-life (t1/2) of 7.5 ± 0.7 hours, whereas Vicriviroc demonstrated a 60% longer dissociation half-life of 12 ± 1.2 hours [1]. This difference occurs despite Maraviroc having a slightly higher binding affinity (Kd = 0.18 ± 0.02 nM) compared to Vicriviroc (Kd = 0.40 ± 0.02 nM), underscoring the distinct kinetic profiles of these two antagonists [1].

CCR5 Pharmacology Drug-Receptor Binding Kinetics Allosteric Modulation

Selectivity Profile: Broad Inactivity Across Chemokine Receptors

In a comprehensive panel of immunological assays assessing ligand-induced cell chemotaxis and ligand-receptor binding, Maraviroc demonstrates high selectivity for CCR5 over a wide range of other chemokine receptors. It exhibits IC50 values greater than 10 µM for CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2 [1]. This represents a >3,000-fold selectivity window compared to its functional antagonism of CCR5, where it inhibits chemokine (MIP-1α, MIP-1β, RANTES) binding with IC50 values of 3.3 nM, 7.2 nM, and 5.2 nM, respectively [1].

Receptor Selectivity Off-Target Pharmacology Chemokine Signaling

Resistance Phenotype: Minimal Cross-Resistance with Other CCR5 Antagonists

An analysis of clinical HIV-1 strains that developed resistance to Maraviroc during treatment failure revealed that these Maraviroc-resistant viruses displayed only minimal cross-resistance to other CCR5 antagonists, including Vicriviroc and Cenicriviroc [1]. While the specific fold-change in resistance varies by strain and is often quantified by reductions in maximal percent inhibition (MPI) in phenotypic assays, the key finding is that the mechanism of Maraviroc resistance—recognition of the inhibitor-bound CCR5 conformation—does not inherently confer broad class resistance [1]. This contrasts with the potential for cross-resistance among other antiretroviral classes.

HIV-1 Drug Resistance Viral Evolution Entry Inhibitors

Clinical Development Status: Sole FDA-Approved CCR5 Antagonist

Among the several CCR5 antagonists that entered clinical development, Maraviroc is the only one to have successfully navigated Phase III trials and achieve FDA approval (in 2007) for the treatment of CCR5-tropic HIV-1 infection [REFS-1, REFS-2]. Key comparators have faced developmental termination: Aplaviroc was discontinued in Phase II due to severe hepatotoxicity [2], and Vicriviroc failed to meet viral reduction endpoints in Phase III trials, halting its advancement [1]. Cenicriviroc, a dual CCR5/CCR2 antagonist, remains in Phase IIb development for HIV and other indications but is not approved [1].

Drug Development Clinical Trials Regulatory Approval

Pharmacokinetic Distinction: P-gp Substrate Status

A notable pharmacokinetic differentiation exists between Maraviroc and Vicriviroc regarding their interaction with the P-glycoprotein (P-gp) efflux transporter. Maraviroc is a substrate for P-gp, which can influence its oral absorption and central nervous system (CNS) penetration, whereas Vicriviroc is not a substrate for this transporter [1]. This fundamental difference has implications for tissue distribution and potential drug-drug interactions at transporter sites.

Pharmacokinetics Drug Transporters P-glycoprotein

Evidence-Backed Application Scenarios for Maraviroc (CAS 376348-65-1)


Validated Pharmacological Tool for CCR5-Specific Signaling Studies

Given its >3,000-fold selectivity window over other chemokine receptors (CCR1-8, CXCR1-2) as demonstrated by IC50 values >10 µM in functional assays [1], Maraviroc serves as a highly specific pharmacological probe for dissecting CCR5-mediated signaling pathways in cellular immunology and chemotaxis experiments, minimizing confounding off-target effects.

Standard Inhibitor for HIV-1 R5-Tropic Entry Assays and Tropism Validation

Maraviroc's well-characterized antiviral activity against laboratory and clinical CCR5-tropic HIV-1 isolates (IC50 range: 0.1-1.1 nM) in primary human PBMCs [2] establishes it as the reference standard for in vitro viral entry inhibition assays and for confirming CCR5 coreceptor usage (tropism) in phenotypic and genotypic analyses.

Reference Compound for Mechanistic Studies of Allosteric CCR5 Antagonism and Resistance

The distinct binding kinetics of Maraviroc (Kd = 0.18 nM, t1/2 = 7.5 hours) [3] and its unique resistance profile, where Maraviroc-resistant clinical isolates show minimal cross-resistance to other CCR5 antagonists like Vicriviroc and Cenicriviroc [4], make it an essential tool for investigating the biophysics of GPCR allosteric modulation and the evolutionary pathways of viral resistance to host-targeted therapies.

Positive Control for Investigating P-gp Transporter Pharmacology

Maraviroc's established status as a substrate for the P-glycoprotein (P-gp) efflux transporter [5] positions it as a useful positive control in in vitro and in vivo studies designed to assess the impact of P-gp on the absorption, distribution, and brain penetration of small-molecule drugs.

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